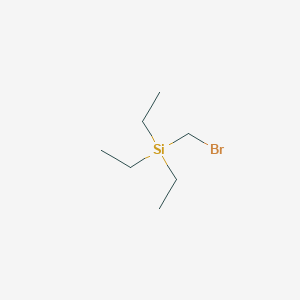

(Bromomethyl)triethylsilane

Description

Structure

3D Structure

Properties

CAS No. |

1112-53-4 |

|---|---|

Molecular Formula |

C7H17BrSi |

Molecular Weight |

209.2 g/mol |

IUPAC Name |

bromomethyl(triethyl)silane |

InChI |

InChI=1S/C7H17BrSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3 |

InChI Key |

GNNGICMZKPDEFW-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)CBr |

Canonical SMILES |

CC[Si](CC)(CC)CBr |

Synonyms |

(Bromomethyl)triethylsilane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bromomethyl Triethylsilane

Established Preparative Routes

Traditional methods for the synthesis of (Bromomethyl)triethylsilane have been well-documented in chemical literature. These routes generally fall into three main categories: radical-mediated bromination, electrophilic bromination of silane (B1218182) precursors, and halogen exchange reactions.

Radical-Mediated Bromination Approaches

Radical-mediated bromination is a common method for the introduction of a bromine atom onto an alkyl group. In the context of synthesizing this compound, this typically involves the free-radical chain reaction of a suitable precursor, such as triethylmethylsilane, with a bromine source. The reaction is usually initiated by UV light or a radical initiator.

A widely used reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.comyoutube.comchadsprep.comorganic-chemistry.orglibretexts.orgnumberanalytics.com NBS serves as a source of bromine radicals, which can selectively abstract a hydrogen atom from the methyl group of triethylmethylsilane, leading to the formation of a triethylsilylmethyl radical. This radical then reacts with a bromine source to yield the desired product. The low concentration of bromine generated in situ by NBS helps to minimize side reactions, such as the addition of bromine across any double bonds if present in the molecule. chadsprep.comlibretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride.

The general mechanism for the radical bromination using NBS involves initiation, propagation, and termination steps. youtube.comlibretexts.org Initiation involves the formation of a bromine radical. In the propagation steps, the bromine radical abstracts a hydrogen from the methyl group of triethylmethylsilane to form a triethylsilylmethyl radical and hydrogen bromide. This radical then reacts with a molecule of NBS to produce this compound and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus continuing the chain reaction.

| Precursor | Reagent | Initiator | Solvent | Product | Yield (%) |

| Triethylmethylsilane | N-Bromosuccinimide (NBS) | UV light or AIBN | Carbon tetrachloride | This compound | Varies |

Note: The yield of this reaction can be variable and is dependent on specific reaction conditions.

Electrophilic Bromination of Silane Precursors

Electrophilic bromination provides an alternative route to this compound. This method typically involves the reaction of an organosilane with an electrophilic bromine source. For instance, the cleavage of a silicon-carbon bond in a suitable precursor by a strong electrophile can lead to the desired product.

While direct electrophilic bromination of a methyl group is generally not feasible, the reaction of a vinylsilane precursor, such as triethyl(vinyl)silane, with an electrophilic bromine source could theoretically lead to the formation of a bromonium ion intermediate, which upon rearrangement or subsequent reaction might yield the target compound. However, the more common outcome of electrophilic addition to vinylsilanes is the formation of α- or β-halosilanes.

A more plausible electrophilic bromination route would involve a precursor where the methyl group is activated towards electrophilic attack. However, such methods are less common for the synthesis of this compound compared to radical-mediated pathways. The use of molecular bromine (Br₂) can be employed, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. chemrxiv.org

| Precursor | Reagent | Catalyst | Product |

| Activated Triethylsilyl Precursor | Molecular Bromine (Br₂) | Lewis Acid (e.g., AlCl₃) | This compound |

Note: This is a generalized representation and specific examples for this compound are not widely reported.

Halogen Exchange Reactions for Bromomethyl Functionality

Halogen exchange, or the Finkelstein reaction, is a versatile method for converting one haloalkane to another. In the synthesis of this compound, this would typically involve the reaction of (chloromethyl)triethylsilane or (iodomethyl)triethylsilane with a bromide salt.

The synthesis of (chloromethyl)triethylsilane can be achieved through the reaction of triethylsilane with formaldehyde (B43269) and hydrogen chloride. Once obtained, (chloromethyl)triethylsilane can be converted to this compound by treatment with a bromide source such as sodium bromide or lithium bromide in a suitable solvent like acetone (B3395972) or acetonitrile. The equilibrium of this reaction is driven towards the product by the precipitation of the less soluble sodium chloride or lithium chloride in the organic solvent.

Alternatively, if (iodomethyl)triethylsilane is available, it can also be converted to the desired bromo derivative. The synthesis of (iodomethyl)triethylsilane can be accomplished through various methods, including the reaction of (chloromethyl)triethylsilane with an iodide salt.

| Starting Material | Reagent | Solvent | Product |

| (Chloromethyl)triethylsilane | Sodium Bromide | Acetone | This compound |

| (Iodomethyl)triethylsilane | Lithium Bromide | Acetonitrile | This compound |

Novel and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend has also impacted the synthesis of organosilicon compounds like this compound, with researchers exploring catalytic strategies and greener reaction pathways.

Catalytic Strategies in this compound Synthesis

Catalytic methods offer the potential for higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches. For the synthesis of this compound, research has focused on the use of transition metal catalysts to facilitate the bromination reaction.

For instance, the use of a catalyst in radical bromination reactions can allow for lower temperatures and reduced amounts of radical initiators. While specific examples for this compound are not extensively documented, the principles of catalytic radical bromination are applicable.

Another catalytic approach involves the direct C-H activation and functionalization of the methyl group in triethylmethylsilane. This is a highly desirable but challenging transformation. Research in this area is ongoing and aims to develop catalysts that can selectively activate the C-H bond and mediate its reaction with a bromine source.

Environmentally Benign Synthetic Pathway Developments

The development of environmentally benign or "green" synthetic methods focuses on reducing the environmental impact of chemical processes. This includes the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

In the context of this compound synthesis, a key area of development is the replacement of hazardous brominating agents like molecular bromine. One promising approach is the in-situ generation of bromine from bromide salts, such as sodium bromide or potassium bromide, using a green oxidant like hydrogen peroxide (H₂O₂). nih.govscispace.comresearchgate.net This method avoids the handling and storage of highly corrosive and toxic liquid bromine. The reaction can be catalyzed by various metal catalysts or performed under acidic conditions. scispace.com The use of H₂O₂ is particularly advantageous as its only byproduct is water.

Another sustainable approach involves the use of photochemical methods. flowphotochem.euthieme-connect.comchemrxiv.org Photochemical reactions can often be carried out at ambient temperature and without the need for toxic catalysts or initiators. The photochemical bromination of triethylmethylsilane using a suitable bromine source could provide a cleaner route to this compound.

| Precursor | Bromine Source | Oxidant/Initiator | Catalyst/Conditions | Byproducts |

| Triethylmethylsilane | Sodium Bromide | Hydrogen Peroxide | Acid or Metal Catalyst | Water |

| Triethylmethylsilane | N-Bromosuccinimide | UV light | Photochemical reactor | Succinimide |

These novel and sustainable approaches hold significant promise for the future of this compound synthesis, offering pathways that are not only more efficient but also have a reduced environmental footprint.

Reactivity Profiles and Mechanistic Investigations of Bromomethyl Triethylsilane

Nucleophilic Substitution Pathways Involving the Bromomethyl Moiety

The primary mode of reactivity for (bromomethyl)triethylsilane involves nucleophilic substitution at the methylene (B1212753) carbon, where the bromine atom acts as a leaving group. These reactions predominantly follow an S_N2 (substitution, nucleophilic, bimolecular) mechanism. pressbooks.publibretexts.orglibretexts.org The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.comlibretexts.orgchemistrysteps.comyoutube.com The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgmasterorganicchemistry.comyoutube.com

This compound readily undergoes S_N2 reactions with a variety of carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. A prominent example is the alkylation of enolates. libretexts.orgorganicchemistrytutor.comrsc.org Enolates, generated from carbonyl compounds by treatment with a strong base like lithium diisopropylamide (LDA), act as potent carbon nucleophiles. organicchemistrytutor.comorganicchemistrydata.org The reaction of an enolate with this compound results in the formation of a new C-C bond at the α-position to the carbonyl group.

The choice of base and reaction conditions can influence the regioselectivity of enolate formation from unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. libretexts.orgpitt.edu The subsequent alkylation with this compound then proceeds at the carbon atom of the enolate.

A variety of carbon nucleophiles beyond enolates can be employed. For instance, organolithium reagents are known to participate in S_N2 reactions with alkyl halides. liverpool.ac.uk

Table 1: Examples of S_N2 Reactions with Carbon-Based Nucleophiles

| Nucleophile Source | Product Type | Ref. |

| Ketone | α-Silylmethyl ketone | rsc.org |

| Ester | α-Silylmethyl ester | organicchemistrydata.org |

| Carboxylic Acid | α-Silylmethyl carboxylic acid | rsc.org |

This compound also reacts efficiently with a range of heteroatom-based nucleophiles, leading to the formation of carbon-heteroatom bonds. These reactions are crucial for introducing the triethylsilylmethyl group onto atoms such as nitrogen, oxygen, and sulfur.

Nitrogen Nucleophiles: Amines can act as nucleophiles, attacking the electrophilic carbon of this compound to form the corresponding N-alkylated products. organic-chemistry.org

Oxygen Nucleophiles: Alkoxides, generated from alcohols by deprotonation with a base, are effective oxygen nucleophiles for reaction with this compound. nih.govacs.org Phenoxides can also be used.

Sulfur Nucleophiles: Thiolates, the sulfur analogs of alkoxides, are also excellent nucleophiles and react readily with this compound.

The strength of the nucleophile is a key factor in these reactions, with stronger nucleophiles generally leading to faster reaction rates. numberanalytics.com

Table 2: Examples of S_N2 Reactions with Heteroatom-Based Nucleophiles

| Nucleophile | Product Type | Ref. |

| Amine | N-(Triethylsilylmethyl)amine | organic-chemistry.org |

| Alkoxide | O-(Triethylsilylmethyl)ether | nih.govacs.org |

| Thiolate | S-(Triethylsilylmethyl)sulfide | ucl.ac.uk |

Radical Reactivity of the Carbon-Bromine Bond

In addition to its heterolytic cleavage in nucleophilic substitution reactions, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate a triethylsilylmethyl radical. This radical species can then participate in various radical-mediated transformations.

Under appropriate initiation conditions, such as the use of radical initiators like AIBN (azobisisobutyronitrile) or photochemical methods, this compound can participate in radical chain reactions. nih.govumich.eduarkat-usa.org These reactions typically involve three main steps: initiation, propagation, and termination. In the propagation step, the triethylsilylmethyl radical can add to unsaturated systems like alkenes or alkynes, generating a new carbon-centered radical which can then propagate the chain. nih.gov Triethylsilane itself is also used as a reducing agent in some radical reactions. umich.eduarkat-usa.orgunc.edu

The carbon-bromine bond can also be cleaved through single electron transfer (SET) processes. aston.ac.uklibretexts.org In these reactions, an electron is transferred from a donor species (a reductant) to the this compound molecule. This can lead to the formation of a radical anion, which then fragments to produce the triethylsilylmethyl radical and a bromide anion. SET processes are often mediated by metals or metal complexes. thieme-connect.denih.gov

Role of the Triethylsilyl Group in Directing Reactivity

The triethylsilyl group is not merely a passive spectator in these reactions; it plays a significant role in influencing the reactivity of the adjacent C-Br bond.

Steric Effects: The bulky triethylsilyl group can sterically hinder the approach of nucleophiles to the reaction center. pressbooks.pubmasterorganicchemistry.com This steric hindrance can affect the rate of S_N2 reactions.

Electronic Effects: The silicon atom is more electropositive than carbon and can stabilize an adjacent developing positive charge in a transition state through hyperconjugation (σ-π overlap). This effect can influence the rates of both nucleophilic substitution and radical reactions. The interaction of the silicon atom with other reagents, such as in the formation of silylium (B1239981) ions, can also play a role in certain reaction pathways. researchgate.net

The combination of these steric and electronic effects contributes to the specific reactivity profile of this compound and makes it a valuable and predictable tool in organic synthesis.

α-Silyl Stabilization Effects on Intermediates

The α-silyl effect refers to the stabilization of a negative charge on a carbon atom directly attached (in the α-position) to a silicon atom. qub.ac.uk Silicon is more electropositive than carbon, leading to a polarization of the C-Si bond towards carbon. encyclopedia.pubhandwiki.org This polarization, combined with the ability of silicon to accommodate a pentacoordinate state, allows the silyl (B83357) group to effectively stabilize an adjacent carbanion. researchgate.netthieme-connect.de

In the context of this compound, the α-silyl group (Et₃Si-) exerts a significant influence on intermediates formed at the bromomethyl carbon. This stabilization is crucial in reactions involving the formation of an α-silyl carbanion. For instance, metalation at the α-position with a strong base is a key step in reactions like the Peterson olefination. qub.ac.uk The triethylsilyl group in an α-silylated carbanion derived from this compound retards polymerization due to its steric bulk and stabilizes the anionic charge. thieme-connect.de

Research has demonstrated that the reaction conditions can influence the outcome of silylations, with the formation of C-silylated products (like α-silyl carbonyl compounds) being a primary example of the utility of α-silyl stabilization. thieme-connect.de The stabilization of the α-anion enhances the reactivity of the compound towards metallation and subsequent reactions with electrophiles. researchgate.net

β-Silicon Effect in Carbocationic or Radical Processes

The β-silicon effect is the stabilizing influence of a silicon atom on a positive charge located on the β-carbon. encyclopedia.pubhandwiki.org This stabilization arises from hyperconjugation, where the electrons in the carbon-silicon σ-bond overlap with the empty p-orbital of the carbocation. qub.ac.ukscispace.com This interaction is highly effective, with studies indicating that a β-silyl group can stabilize a carbocation by as much as 38 kcal/mol compared to a carbon analogue. baranlab.org

This effect largely dictates the regioselectivity of electrophilic addition reactions in vinylsilanes, for example, by stabilizing the resulting β-carbocation. baranlab.orgcolab.ws In processes involving this compound, if a reaction pathway leads to the formation of a carbocation or a radical center β to the silicon atom, this intermediate would be significantly stabilized. Allylsilanes, which share a structural similarity, readily react with electrophiles in a stepwise process where the intermediate cation is stabilized through these hyperconjugative interactions with the C-Si σ orbital. qub.ac.uk

The β-silicon effect is also operative in radical processes. Free-radical cyclizations of substrates like bromomethyl silyl ethers of cyclic allylic alcohols demonstrate the utility of this effect in controlling stereochemistry. acs.org While direct studies on radical reactions of this compound are specific, the principles of the β-silicon effect suggest that any radical intermediate formed at the β-position would exhibit enhanced stability, influencing reaction pathways and product distributions.

Table 1: Comparison of α-Silyl and β-Silicon Effects

| Effect | Position of Charge Relative to Silicon | Nature of Charge Stabilized | Mechanism of Stabilization | Consequence on Reactivity |

| α-Silyl Effect | α (geminal) | Negative (Carbanion) | Inductive effect and p-d orbital overlap | Enhances acidity of α-protons, facilitates metalation. qub.ac.ukresearchgate.net |

| β-Silicon Effect | β (vicinal) | Positive (Carbocation) | Hyperconjugation (σ-p interaction) | Directs regioselectivity in electrophilic additions, stabilizes cationic intermediates. qub.ac.ukscispace.comcolab.ws |

Metal-Catalyzed Transformations

The carbon-bromine bond in this compound makes it a versatile substrate for a variety of metal-catalyzed transformations. Transition metal catalysis provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and organosilicon compounds are key players in many of these reactions. researchgate.netmdpi.com

This compound can serve as a coupling partner in numerous palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, Hiyama, and Sonogashira couplings, are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simple precursors. mdpi.com In a typical cross-coupling cycle, the metal catalyst (e.g., a palladium complex) would oxidatively add to the C-Br bond of this compound, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product. The Hiyama coupling, in particular, utilizes organosilanes as coupling partners. qub.ac.ukresearchgate.net

Beyond palladium, other metals are effective in catalyzing reactions involving organosilanes. Iridium-catalyzed reductions of alkyl halides using triethylsilane as a reducing agent have been developed as an alternative to traditional tin hydrides. unc.edu Nickel complexes are also employed, for instance, in the reductive coupling of aldehydes and alkynes with triethylsilane organic-chemistry.org or in the mono-alkylation of amines with alcohols. researchgate.net These methodologies highlight the potential for this compound to participate in reductive processes or to act as an electrophilic source of the triethylsilylmethyl group in the presence of suitable metal catalysts.

Table 2: Examples of Metal-Catalyzed Reactions Relevant to this compound

| Reaction Type | Catalyst System (Example) | Role of Organosilane | Potential Application for this compound |

| Hiyama Coupling | Pd(PPh₃)₄ / Base | Nucleophilic Partner (after activation) | Coupling with aryl or vinyl halides. researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Electrophilic Partner | Coupling with organoboron reagents. mdpi.com |

| Reductive Dehalogenation | Cationic Iridium Pincer Complex | Reducing Agent (as Et₃SiH) | The C-Br bond could be reduced. unc.edu |

| Reductive Coupling | Ni(COD)₂ / N-Heterocyclic Carbene | Reducing Agent (as Et₃SiH) | Could act as the electrophile in coupling with nucleophiles. organic-chemistry.org |

Applications of Bromomethyl Triethylsilane in Complex Organic Synthesis

Carbon-Carbon Bond Formation Strategies

The construction of carbon-carbon bonds is a fundamental aspect of organic synthesis. (Bromomethyl)triethylsilane offers several pathways to achieve this, including alkylation, arylation, cross-coupling, olefination, and cycloaddition reactions.

Alkylation and Arylation Reactions Utilizing this compound

This compound can act as an electrophile in alkylation and arylation reactions. Nucleophiles, such as carbanions, enolates, and organometallic reagents, can displace the bromide ion to form a new carbon-carbon bond.

In a general sense, α-haloalkylsilanes are primarily used to prepare α-metalated silanes which then react with a range of electrophiles. thieme-connect.de However, the direct nucleophilic substitution on the halogen atom is also a significant reaction pathway. thieme-connect.de For instance, the alkylation of N,N-dibenzylglycine esters can be achieved using various electrophiles, including alkyl halides.

Cross-Coupling Reactions Involving Derived Organometallic Species

A powerful strategy for forming carbon-carbon bonds involves the conversion of this compound into an organometallic reagent, which can then participate in cross-coupling reactions. A common approach is the formation of the corresponding Grignard reagent, (triethylsilyl)methylmagnesium bromide. This Grignard reagent can then be coupled with various organic halides in the presence of a transition metal catalyst, such as nickel or palladium. nih.govorganic-chemistry.org

The Kumada coupling, one of the earliest examples of transition metal-catalyzed cross-coupling, effectively couples Grignard reagents with alkyl, vinyl, or aryl halides. organic-chemistry.org While nickel and palladium catalysts are widely employed, iron-based catalysts have also been developed for cross-coupling reactions of Grignard reagents with alkyl halides. nii.ac.jpresearchgate.net These iron-catalyzed reactions offer a more cost-effective and environmentally friendly alternative. nii.ac.jp

Another important cross-coupling reaction is the Hiyama coupling, which involves the reaction of organosilanes with organic halides catalyzed by palladium. wikipedia.org Although this reaction typically requires activation of the organosilane with a fluoride (B91410) source, it provides a valuable method for carbon-carbon bond formation. wikipedia.org

Olefination Reactions via Wittig-Type Reagents from this compound

This compound is a key precursor for the synthesis of Wittig-type reagents, which are instrumental in olefination reactions. The Wittig reaction allows for the conversion of aldehydes and ketones into alkenes. tcichemicals.comorganic-chemistry.orgmasterorganicchemistry.com

The synthesis of the required phosphonium (B103445) salt is typically achieved by reacting this compound with triphenylphosphine (B44618). masterorganicchemistry.com Subsequent deprotonation of this phosphonium salt with a strong base generates the corresponding phosphonium ylide. masterorganicchemistry.com This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org

An alternative to the classic Wittig reaction is the Peterson olefination. organicchemistrydata.org This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde to form a β-hydroxysilane, which then eliminates to form an alkene. organicchemistrydata.org The required α-silyl carbanion can be generated from this compound. organicchemistrydata.org

Cyclopropanation and Related Cycloaddition Reactions

This compound and its derivatives can be utilized in cyclopropanation and other cycloaddition reactions. For instance, the reaction of olefins with dialkylzinc and methylene (B1212753) iodide is a known method for cyclopropane (B1198618) synthesis. acs.org While not directly involving this compound, this highlights the general strategy of using a methylene source for cyclopropanation.

More directly, silyl-substituted cyclopropanes can undergo various transformations. gre.ac.uk The reaction of trimethylsilyldiazoalkanes with diethyl fumarate (B1241708) in [3+2] cycloaddition reactions has been studied, demonstrating the influence of the silyl (B83357) group on the reactivity and stereoselectivity of the reaction. mdpi.com Furthermore, transition metals can mediate a variety of cycloaddition reactions, including those that form cyclopropanes. acs.org

Functionalization and Derivatization Reactions

Beyond its direct use in carbon-carbon bond formation, this compound can be converted into other useful synthetic intermediates.

Conversion to Other Halogenated Silanes

The bromine atom in this compound can be exchanged for other halogens, most notably iodine, through the Finkelstein reaction. jk-sci.comunacademy.comchemistrylearner.com This reaction involves treating the alkyl bromide with an alkali metal iodide, such as sodium iodide, in a solvent like acetone (B3395972). jk-sci.comunacademy.comchemistrylearner.com The equilibrium is driven by the precipitation of the less soluble sodium bromide from the acetone solution. jk-sci.comunacademy.comchemistrylearner.com The resulting (iodomethyl)triethylsilane is often more reactive than its bromo- or chloro-analogs in certain nucleophilic substitution reactions. thieme-connect.de

The conversion to other halogenated silanes can also be achieved through different methodologies. For example, α-alkoxymethylsilanes can be transformed into α-bromomethyl- and α-iodomethylsilanes. thieme-connect.de

Introduction of Oxygen- and Nitrogen-Containing Functionalities

This compound serves as an effective precursor for the introduction of oxygen- and nitrogen-containing moieties into organic molecules. The lability of the bromide atom facilitates nucleophilic substitution reactions with a variety of oxygen and nitrogen nucleophiles.

For instance, the reaction of this compound with alcohols or phenols in the presence of a base provides a straightforward route to triethylsilyl-protected ethers. This protective strategy is advantageous due to the stability of the resulting silyl ether under various reaction conditions and the relative ease of deprotection. merckmillipore.com

Similarly, nitrogen-containing functionalities can be installed by reacting this compound with amines, amides, or other nitrogen nucleophiles. This approach has been utilized in the synthesis of complex nitrogen-containing heterocyclic compounds. uzhnu.edu.uabham.ac.ukgoogle.com The steric bulk of the triethylsilyl group can influence the regioselectivity of these reactions, providing a level of control in the synthesis of substituted nitrogenous compounds.

Generation of Organometallic Reagents (e.g., Grignard, Organolithium)

One of the most significant applications of this compound is its use as a starting material for the preparation of highly reactive organometallic reagents. thieme-connect.de These reagents are powerful nucleophiles and bases, enabling the formation of new carbon-carbon bonds and other complex transformations.

Grignard Reagents:

This compound readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (triethylsilylmethyl)magnesium bromide. wikipedia.orgsigmaaldrich.com This organomagnesium compound is a potent nucleophile that can participate in a wide array of reactions, including additions to carbonyl compounds, ring-opening of epoxides, and cross-coupling reactions. sigmaaldrich.comgelest.com The general scheme for the formation of this Grignard reagent is as follows:

Et₃SiCH₂Br + Mg → Et₃SiCH₂MgBr

Organolithium Reagents:

Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium, can lead to the formation of the corresponding organolithium species, (triethylsilylmethyl)lithium, via a lithium-halogen exchange reaction. wikipedia.orgpsu.edumt.com Organolithium reagents are generally more reactive than their Grignard counterparts and are employed in a variety of synthetic transformations, including deprotonation of weakly acidic protons and nucleophilic additions. wikipedia.orgmt.com

| Organometallic Reagent | Preparation Method | Key Applications |

| (Triethylsilylmethyl)magnesium bromide | Reaction of this compound with magnesium metal. wikipedia.org | Nucleophilic addition to carbonyls, epoxides; cross-coupling reactions. sigmaaldrich.comgelest.com |

| (Triethylsilylmethyl)lithium | Lithium-halogen exchange with a strong organolithium base. wikipedia.orgpsu.edu | Deprotonation; nucleophilic addition reactions. mt.com |

Strategic Applications in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. scitepress.orgspcmc.ac.in this compound plays a crucial role in this process due to its ability to act as a synthetic equivalent for various structural motifs.

Role as a Synthetic Equivalent for Substituted Methylene Units

In retrosynthesis, this compound can be viewed as a synthon for a nucleophilic "-CH₂⁻" group, specifically a triethylsilyl-substituted methylene anion, after conversion to its organometallic form. This allows for the disconnection of a carbon-carbon bond where a substituted methylene group is attached to an electrophilic center. The forward reaction would then involve the reaction of the Grignard or organolithium reagent derived from this compound with the corresponding electrophile. This strategy is particularly useful for introducing a methylene unit that can be further functionalized or serves as a stable, sterically hindered group. core.ac.ukdiva-portal.org

Building Block for Silicon-Containing Scaffolds and Heterocycles

The presence of the silicon atom makes this compound an ideal starting material for the synthesis of various silicon-containing compounds. merckmillipore.com In retrosynthetic analysis, complex molecules containing a triethylsilylmethyl group can be disconnected back to this compound and an appropriate nucleophile or electrophile. This is particularly relevant in the design of silicon-containing scaffolds and heterocycles, which are of increasing interest in medicinal and materials chemistry. ed.ac.uknih.govacs.org The unique electronic and steric properties of the triethylsilyl group can impart desirable characteristics to the final molecule.

Stereochemical Control and Diastereoselective Synthesis

The steric bulk of the triethylsilyl group in this compound and its derivatives can exert significant influence on the stereochemical outcome of reactions. This steric hindrance can be exploited to achieve high levels of diastereoselectivity in various transformations. uva.es

For example, in reactions involving the addition of the Grignard or organolithium reagent derived from this compound to chiral aldehydes or ketones, the triethylsilyl group can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other. This principle of substrate-controlled diastereoselection is a cornerstone of modern asymmetric synthesis. researchgate.net

Furthermore, the triethylsilyl group can be used to control the conformation of acyclic and cyclic systems, thereby influencing the stereochemical course of subsequent reactions. The ability to introduce a sterically demanding group with predictable stereochemical consequences makes this compound a valuable tool for the synthesis of stereochemically complex molecules. chemistryviews.orgrsc.org

Theoretical and Computational Investigations of Bromomethyl Triethylsilane

Electronic Structure and Bonding Characterization

The electronic structure and bonding of (bromomethyl)triethylsilane are primarily dictated by the interplay of the electronegative bromine atom and the electropositive triethylsilyl group. Quantum chemical calculations and experimental crystal structure data for analogous compounds, such as (chloromethyl)trimethylsilane, offer a reliable model for its key structural parameters. researchgate.net

The geometry around the central silicon atom is expected to be a distorted tetrahedron. In the crystal structure of (chloromethyl)trimethylsilane, the C-Si-C bond angles involving the chloromethyl group (105.5(2)°–109.47(19)°) are observed to be slightly smaller than those between the methyl groups (110.01(19)°–111.2(2)°). researchgate.net This compression is attributed to the electronic and steric influence of the halogenated substituent. researchgate.net A similar trend is anticipated for this compound, with the larger size of the bromine atom potentially enhancing this effect.

The key bond lengths and angles, extrapolated from data on (chloromethyl)trimethylsilane, are presented below. The Si-C(H2Br) bond is expected to be slightly longer than the Si-C(ethyl) bonds due to the electronic influence of the bromine atom. The C-Br bond itself will be highly polarized, rendering the methylene (B1212753) carbon electrophilic and the bromine a good leaving group.

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Si-C(H2Br) Bond Length | ~1.88 Å | Analogous to Si-CH2Cl bond in (chloromethyl)trimethylsilane. |

| C-Br Bond Length | ~1.94 Å | Standard C-Br single bond length. |

| Si-C(ethyl) Bond Length | ~1.86 Å | Analogous to Si-CH3 bonds in (chloromethyl)trimethylsilane. |

| ∠ C(ethyl)-Si-C(H2Br) | ~106-109° | Slightly compressed angle due to substituent effects. researchgate.net |

| ∠ Si-C-Br | ~109.5° | Expected tetrahedral angle. |

The distribution of electron density, as determined by quantum chemical calculations for related molecules, would show a significant partial positive charge on the silicon atom and the methylene carbon, and a partial negative charge on the bromine atom. mdpi.com This charge distribution is fundamental to predicting its reactivity.

Mechanistic Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms by mapping potential energy surfaces, identifying intermediates, and characterizing transition states. fiveable.mesumitomo-chem.co.jprsc.org For this compound, a primary reaction pathway of interest is the nucleophilic substitution (S(_N)2) at the methylene carbon.

In an S(_N)2 reaction involving this compound and a nucleophile (Nu), the reaction would proceed through a pentacoordinate carbon transition state. Computational modeling, typically using DFT methods, can calculate the geometry and energy of this transition state. rsc.orgnih.gov

The energy barrier, or activation energy ((\Delta G^\ddagger)), for this process is a key determinant of the reaction rate. While specific calculations for this compound are unavailable, studies on similar haloalkane degradation mechanisms show that DFT methods can predict energy barriers that are in close agreement with experimental values. rsc.org For instance, in the dechlorination of 1-chlorobutane, the calculated energy barrier was found to be 17.0 kcal/mol, which aligns well with the experimental value of 17.4 kcal/mol. rsc.org A similar magnitude would be expected for the reaction of this compound with a moderately strong nucleophile. The strength of the nucleophile and the solvent system would significantly modulate this energy barrier.

| Nucleophile | Predicted Relative Energy Barrier ((\Delta G^\ddagger)) | Rationale |

|---|---|---|

| I(^-) | Low | Strong nucleophile, good leaving group (Br(^-)). |

| CN(^-) | Low-Medium | Strong nucleophile. |

| CH(_3)COO(^-) | Medium | Weaker nucleophile compared to I(^-) or CN(^-). |

| H(_2)O | High | Weak neutral nucleophile. |

A reaction pathway map, or reaction profile, illustrates the energy changes as reactants are converted to products. For the S(_N)2 reaction of this compound, the pathway would begin with the reactants, proceed through the transition state at the energy maximum, and end with the products (triethyl(substituted methyl)silane and bromide ion).

Conformational Analysis and Steric Effects

The conformational preferences and steric profile of this compound are crucial for understanding its reactivity and interactions. The primary focus of conformational analysis is the rotation around the Si-CH(_2)Br single bond.

Due to the bulky nature of the triethylsilyl group and the bromine atom, rotation is not entirely free. The molecule will likely adopt staggered conformations to minimize steric strain. DFT and other computational methods can be used to calculate the relative energies of different conformers (e.g., staggered vs. eclipsed) and determine the rotational energy barriers. lew.ronih.gov The steric bulk of the three ethyl groups creates a sterically hindered environment around the silicon atom, which can influence the accessibility of the electrophilic methylene carbon to incoming nucleophiles.

As observed in the analogous (chloromethyl)trimethylsilane, steric effects contribute to the distortion of bond angles around the silicon atom. researchgate.net The C-Si-C angles involving the halogenated methyl group are compressed, indicating repulsion between the substituent and the other alkyl groups. researchgate.net This steric hindrance is a key factor that can lower reaction rates compared to less substituted analogues.

Prediction of Novel Reactivity and Selectivity

Based on its computed electronic structure and steric profile, the reactivity of this compound can be predicted. Quantum chemical calculations can be leveraged to explore unknown reactions and design new synthetic methodologies. rsc.org

The polarized C-Br bond makes this compound a potent alkylating agent for introducing the triethylsilylmethyl group [(Et(_3)Si)CH(_2)-] onto various nucleophiles. Computational studies could predict the selectivity of this reagent with polyfunctional molecules, identifying which nucleophilic site would react preferentially based on calculated activation barriers.

Furthermore, the presence of the Si-C bond opens up other avenues of reactivity. For example, under certain conditions, it could act as a precursor for silyl-stabilized carbanions or radicals. Computational modeling could explore the feasibility of these pathways, for instance, by calculating the bond dissociation energy of the C-Br bond to assess its potential in radical reactions. The interaction of the silicon atom with adjacent developing charge (the (\alpha)-silicon effect) can stabilize intermediates and transition states, a phenomenon that can be quantified and explored computationally to predict novel reaction outcomes.

Emerging Research Directions and Future Perspectives for Bromomethyl Triethylsilane

Applications in Materials Science and Polymer Chemistry

(Bromomethyl)triethylsilane and related organosilanes are finding increasing use in the development of advanced materials and polymers. merckmillipore.com The phosphate (B84403) moiety, for instance, has practical applications in materials science. nih.gov Organofunctional silanes are key to modifying surfaces, such as metallic substrates and inorganic nanoparticles, by forming covalent siloxane linkages. specificpolymers.com This surface modification capability is crucial for creating materials with tailored properties.

In polymer chemistry, hydrosilylation, a reaction often involving triethylsilane, is fundamental for producing silicon-based polymers. cfsilicones.commdpi.com These polymers are essential in various industries, including the manufacturing of semiconductors, coatings, and high-performance elastomers. cfsilicones.com The ability of silane (B1218182) coupling agents to act as adhesion promoters and cross-linking agents is vital in creating reinforced composites and specialty polymers like non-isocyanate polyurethanes (NIPU). specificpolymers.com

Future research is likely to focus on synthesizing novel silane coupling agents from this compound to develop materials with enhanced thermal stability, mechanical strength, and chemical resistance. specificpolymers.comchemicalbook.com The development of UV-curable acrylate (B77674) composites and other high-performance materials will also be a key area of investigation. specificpolymers.com

Development of New Catalytic Systems for its Transformation

The transformation of this compound and its derivatives is often facilitated by catalytic systems. For example, the reduction of alkyl halides using triethylsilane can be achieved with iridium pincer catalysts. unc.edu This method is presented as an environmentally friendly alternative to traditional reductions using toxic tin reagents. unc.edu The mechanism involves the iridium catalyst activating the silane and facilitating the reduction of the halide. unc.edu

Recent research has also explored the use of palladium on carbon (Pd-C) in conjunction with triethylsilane for catalytic transfer hydrogenation. nih.govorganic-chemistry.org This system allows for the rapid and efficient reduction of various functional groups under mild, neutral conditions. nih.govorganic-chemistry.org The in-situ generation of molecular hydrogen from triethylsilane and Pd-C is a key feature of this methodology. nih.govorganic-chemistry.org

The development of novel catalytic systems for the transformation of this compound continues to be an active area of research. Future work will likely focus on creating more efficient, selective, and environmentally benign catalysts. The exploration of catalysts based on earth-abundant metals and the development of systems that can operate under even milder conditions are expected to be key trends.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. researchgate.net Flow chemistry offers several advantages over traditional batch processes, including precise control over reaction parameters, enhanced safety, and the ability to scale up reactions more easily. researchgate.net

Automated synthesis platforms, which can perform multi-step reactions with minimal human intervention, are becoming increasingly important in modern chemistry. researchgate.net The use of this compound in such systems can streamline the synthesis of complex molecules. For instance, automated oligosaccharide synthesis has been developed, showcasing the potential for automating complex synthetic sequences. nih.gov

Future research in this area will likely focus on developing integrated flow and automated systems for the synthesis and modification of materials using this compound. This could involve the development of microfluidic reactors for specific transformations and the use of in-line analytical techniques for real-time monitoring and optimization of reactions. researchgate.netyoutube.com

Synergistic Applications with Other Advanced Synthetic Reagents

This compound can be used in conjunction with a variety of other advanced synthetic reagents to achieve novel chemical transformations. For example, its use with N-Bromosuccinimide (NBS) in radical substitution and electrophilic addition reactions is a common strategy in organic synthesis. dypvp.edu.in

The combination of triethylsilane with Lewis acids like indium(III) chloride has been shown to be effective for the transformation of various functional groups. organic-chemistry.org Additionally, its use with palladium acetate (B1210297) in reductive carbonylation reactions highlights its versatility as a nucleophile. chemie-brunschwig.ch The development of synergistic catalytic systems, where multiple reagents work in concert to achieve a desired transformation, is a growing area of interest. researchgate.net

Future research will likely explore new combinations of this compound with other reagents to develop novel synthetic methodologies. This could include its use in multicomponent reactions and cascade processes, where multiple chemical bonds are formed in a single operation. The discovery of new synergistic effects will open up new avenues for the efficient synthesis of complex molecules.

Exploration of Unconventional Reaction Conditions and Activation Methods

The exploration of unconventional reaction conditions and activation methods is expanding the synthetic utility of this compound. These methods include the use of microwaves and ultrasonic and high-pressure techniques to accelerate chemical reactions. uwindsor.ca Such physical activation methods can lead to faster reaction times and improved yields compared to conventional thermal heating. uwindsor.ca

The use of non-conventional methodologies is not limited to physical activation. For example, performing reactions in aqueous media or using phase-transfer agents can overcome the solubility issues of organic compounds in water. uwindsor.ca Furthermore, the use of unique solvent systems, such as 3M ethereal lithium perchlorate, has been shown to enable specific reductions with triethylsilane. msu.edu

Q & A

Q. What are the standard protocols for synthesizing (Bromomethyl)triethylsilane in laboratory settings?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting triethylsilane with bromomethyl halides (e.g., bromomethyl chloride) in anhydrous conditions. For example:

- Step 1 : Equimolar amounts of triethylsilane and bromomethyl chloride are mixed in a dry tetrahydrofuran (THF) solvent under nitrogen.

- Step 2 : A catalytic amount of zinc chloride (5–10 mol%) is added to accelerate the reaction.

- Step 3 : The mixture is refluxed for 12–24 hours, followed by purification via fractional distillation (boiling point: ~150–160°C at 1 atm). Alternative routes include using Grignard reagents (e.g., MeMgBr) to functionalize silane precursors .

Q. How should researchers handle and store this compound to ensure safety and stability?

Due to its moisture sensitivity and potential for exothermic decomposition:

- Handling : Use in a fume hood with nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with water or oxidizing agents.

- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at –20°C. Desiccants like molecular sieves (3Å) are recommended to prevent hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the bromomethyl group (δ ~3.4–3.6 ppm in ¹H NMR) and triethylsilane protons (δ ~0.5–1.0 ppm). The ¹³C NMR typically shows the BrCH₂ carbon at δ ~30–35 ppm .

- IR Spectroscopy : Absorbance bands for Si–C (~1250 cm⁻¹) and C–Br (~650 cm⁻¹) bonds confirm functional groups.

- HRMS : A molecular ion peak at m/z 209.07 (C₆H₁₅BrSi⁺) validates purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as a methylene transfer agent?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the bromomethyl group.

- Temperature control : Reactions proceed faster at 60–80°C but may require lower temps (0–25°C) to suppress side reactions like β-hydride elimination.

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions .

Q. What methodologies resolve contradictions in kinetic data involving this compound-mediated reactions?

Contradictions in kinetic studies (e.g., variable rate constants) can arise from solvent impurities or competing pathways. Solutions include:

- Control experiments : Replicate reactions with rigorously dried solvents and silane.

- Isotopic labeling : Use deuterated analogs (e.g., CD₂BrSiEt₃) to track reaction pathways via ²H NMR.

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers and validate experimental data .

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

- Electronic effects : Electron-withdrawing substituents on the silane increase the electrophilicity of the bromomethyl group, accelerating nucleophilic attacks.

- Steric effects : Bulky groups on silicon (e.g., triisopropyl instead of triethyl) hinder reaction rates due to reduced accessibility of the Br–CH₂ moiety.

- Case study : In Suzuki-Miyaura couplings, triethylsilane derivatives show 2–3x faster kinetics than bulkier analogs due to lower steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.